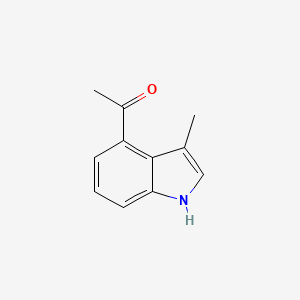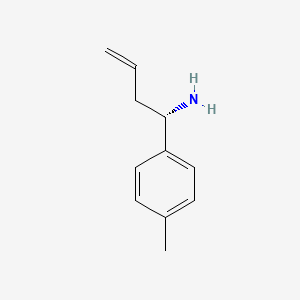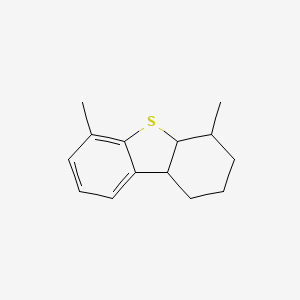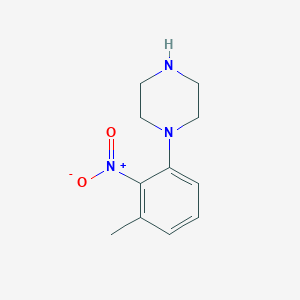
3-Methylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylazepane is a chemical compound belonging to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles The compound is characterized by the presence of a methyl group attached to the third carbon of the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylazepane typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-methyl-1-azepanone using reducing agents such as lithium aluminum hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. Another method involves the cyclization of 3-methyl-1,6-diaminohexane using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of 3-methylhexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 3-Methylhexylamine.
Substitution: N-alkyl-3-methylazepane derivatives.
Aplicaciones Científicas De Investigación
3-Methylazepane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Methylazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylazepane: Similar structure but with the methyl group attached to the first carbon.
2-Methylazepane: Methyl group attached to the second carbon.
Azepane: Parent compound without any methyl substitution.
Uniqueness
3-Methylazepane is unique due to the position of the methyl group on the third carbon, which can influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
3-methylazepane |
InChI |
InChI=1S/C7H15N/c1-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
DSBOHBZVJVNQRR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)





![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)

![5,6-Dihydrocyclopenta[d][1,2,3]triazol-1(4H)-amine](/img/structure/B12834623.png)

